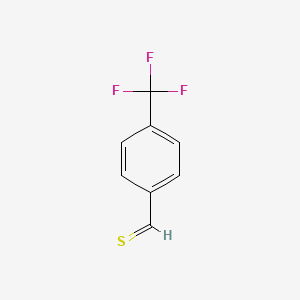
4-(Trifluoromethyl)benzenemethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)benzenemethanethione is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, with a methanethione group (-CH=S) as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenemethanethione typically involves the introduction of the trifluoromethyl group and the methanethione group onto a benzene ring. One common method is the reaction of 4-(trifluoromethyl)benzyl chloride with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{Cl} + \text{NaHS} \rightarrow \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{SNa} + \text{HCl} ] The intermediate sodium salt is then acidified to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that enhance the reaction efficiency is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzenemethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Trifluoromethyl)toluene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)benzenemethanethione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, especially in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzenemethanethione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzyl alcohol
Comparison: 4-(Trifluoromethyl)benzenemethanethione is unique due to the presence of the methanethione group, which imparts distinct reactivity compared to other trifluoromethyl-substituted benzene derivatives. For example, while 4-(Trifluoromethyl)benzaldehyde is primarily used in aldehyde chemistry, this compound’s sulfur-containing group allows for different types of chemical transformations and applications .
Properties
Molecular Formula |
C8H5F3S |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-(trifluoromethyl)thiobenzaldehyde |
InChI |
InChI=1S/C8H5F3S/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |
InChI Key |
LTOLKGNLPROAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















